6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one
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Overview
Description
6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one is a complex organic compound with a unique structure. This compound features a pyran-2-one core, a pyrrole ring, and multiple conjugated double bonds, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyran-2-one core, the introduction of the pyrrole ring, and the formation of the conjugated octatetraenyl chain. Typical reaction conditions might include:
Formation of Pyran-2-one Core: This could involve cyclization reactions using appropriate precursors.
Introduction of Pyrrole Ring: This might be achieved through condensation reactions.
Formation of Conjugated Chain: This could involve Wittig reactions or other methods to introduce double bonds.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification Techniques: Methods such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, it might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathways Involved: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-2-one derivatives: Compounds with similar core structures.
Pyrrole-containing compounds: Compounds with similar pyrrole rings.
Conjugated polyenes: Compounds with similar conjugated double bonds.
Uniqueness
This compound’s unique combination of a pyran-2-one core, a pyrrole ring, and a conjugated octatetraenyl chain sets it apart from other similar compounds. Its specific structure might confer unique chemical and biological properties.
Properties
CAS No. |
148528-19-2 |
---|---|
Molecular Formula |
C20H20ClNO3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9+ |
InChI Key |
TUFFAFAPFQNIRB-KDZWSXRISA-N |
SMILES |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C/C=C/C=C/C=C/C2=C(C=CN2)Cl)/C)OC |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(8-(3-chloro-1H-pyrrol-2-yl)-1-methyl-1,3,5,7-octatetraenyl)-4-methoxy-3-methyl-2H-pyran-2-one rumbrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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